(1-methyl-1H-indol-6-yl)methanol
Overview
Description
(1-methyl-1H-indol-6-yl)methanol: is an organic compound with the molecular formula C10H11NO . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the biological activities of the targets, thereby affecting the overall biological response.
Biochemical Pathways
For example, indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and is involved in the treatment of various disorders in the human body .
Result of Action
For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, a shift in the stretching frequency of a related compound, 6-Isocyano-1-Methyl-1H-Indole, has been attributed to the impact of the solvent’s polarizability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-indol-6-yl)methanol typically involves a series of organic reactions. One common method is the selective methylation and hydroxymethylation of indole. The reaction conditions often include the use of methyl iodide (MeI) for methylation and formaldehyde for hydroxymethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-indol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogens, acids, and bases are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various indole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Chemistry: (1-methyl-1H-indol-6-yl)methanol is used as a building block in organic synthesis. It is a precursor for the synthesis of more complex indole derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the synthesis of molecules that can interact with biological targets, such as enzymes and receptors .
Medicine: The compound and its derivatives are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carbinol: Known for its anticancer properties.
3,3’-Diindolylmethane: Another indole derivative with significant biological activity.
Uniqueness: (1-methyl-1H-indol-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1-methylindol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMPSBJXPPXTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595475 | |
Record name | (1-Methyl-1H-indol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199590-00-6 | |
Record name | (1-Methyl-1H-indol-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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